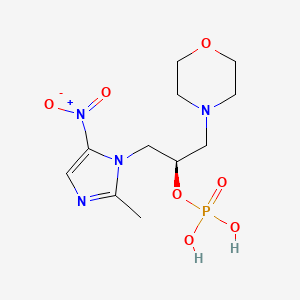

Dextrorotation nimorazole phosphate ester

Description

Properties

IUPAC Name |

[(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N4O7P/c1-9-12-6-11(15(16)17)14(9)8-10(22-23(18,19)20)7-13-2-4-21-5-3-13/h6,10H,2-5,7-8H2,1H3,(H2,18,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDHHPOGWLYHAX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Dextrorotation Nimorazole Phosphate Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dextrorotation nimorazole phosphate ester, a fourth-generation nitroimidazole derivative with potential applications as an anti-anaerobic and anti-parasitic agent. The document outlines a plausible synthetic pathway, including the preparation of a key chiral intermediate, its resolution, and subsequent phosphorylation. Detailed experimental protocols for each synthetic step and analytical methods for characterization are provided. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antimicrobial and antiparasitic drugs.

Introduction

Nimorazole and its derivatives are a class of nitroimidazole compounds known for their efficacy against anaerobic bacteria and parasites. The stereochemistry of these compounds can play a crucial role in their pharmacological activity and safety profile. This compound has been identified as a promising candidate for drug development. This guide details a potential synthetic route and characterization of this specific enantiomer.

Synthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol: This involves the synthesis of a key intermediate which is the racemic alcohol precursor of nimorazole.

-

Chiral Resolution: The separation of the dextrorotatory enantiomer from the racemic mixture.

-

Phosphorylation: The introduction of a phosphate group to the hydroxyl moiety of the resolved enantiomer to yield the final product.

A schematic representation of this synthetic pathway is provided below.

Experimental Protocols

Synthesis of Racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

This procedure is adapted from general methods for the synthesis of similar nitroimidazole derivatives.

Materials:

-

2-Nitroimidazole

-

1-Chloro-3-morpholinopropan-2-ol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-nitroimidazole in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-chloro-3-morpholinopropan-2-ol to the reaction mixture.

-

Heat the reaction mixture at 80°C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol.

Chiral Resolution of 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

The resolution of the racemic alcohol can be achieved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by fractional crystallization.

Materials:

-

Racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

-

(R)-(-)-Mandelic acid (or other suitable chiral acid)

-

Methanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane

Procedure:

-

Dissolve the racemic alcohol in methanol.

-

Add a solution of (R)-(-)-mandelic acid in methanol to the alcohol solution.

-

Allow the mixture to stand at room temperature for crystallization to occur. The formation of diastereomeric salts may be initiated by scratching the inside of the flask or by seeding with a small crystal.

-

Filter the crystals and wash with cold methanol and then diethyl ether.

-

Recrystallize the obtained diastereomeric salt from methanol to improve purity.

-

To liberate the free base, treat the resolved diastereomeric salt with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched (R)-1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Phosphorylation of (R)-1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

The phosphorylation of the chiral alcohol can be carried out using a suitable phosphorylating agent.

Materials:

-

(R)-1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Water (ice-cold)

Procedure:

-

Dissolve the chiral alcohol in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of phosphorus oxychloride in anhydrous DCM to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as precipitation or chromatography, to obtain this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure, purity, and stereochemistry.

Analytical Techniques

The following analytical techniques are recommended for the characterization of the final product and key intermediates.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Racemic Intermediate | C₉H₁₄N₄O₄ | 258.23 | Off-white solid |

| Dextrorotatory Intermediate | C₉H₁₄N₄O₄ | 258.23 | White crystalline solid |

| Final Product | C₉H₁₅N₄O₇P | 338.21 | White to off-white solid |

Table 2: Analytical Characterization Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | HRMS (m/z) | Specific Rotation [α]D |

| Dextrorotatory Intermediate | Characteristic peaks for the morpholine, imidazole, and propanol backbone | Characteristic peaks for the morpholine, imidazole, and propanol backbone | N/A | [M+H]⁺ calculated and found | Positive value |

| Final Product | Shifted peaks corresponding to the phosphorylation of the hydroxyl group | Shifted peaks corresponding to the phosphorylation of the hydroxyl group | Characteristic peak for the phosphate group | [M+H]⁺ calculated and found | Positive value |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra.

Table 3: Purity and Yield

| Step | Product | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (e.e., %) |

| 1 | Racemic Intermediate | 70-80 | >98 | N/A |

| 2 | Dextrorotatory Intermediate | 30-40 (after resolution) | >99 | >99 |

| 3 | Final Product | 60-70 | >99 | >99 |

Signaling Pathway and Mechanism of Action

Nimorazole and other nitroimidazoles are known to act as bioreductive prodrugs. Under hypoxic conditions, characteristic of anaerobic infections and solid tumors, the nitro group of nimorazole is reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce damage to cellular macromolecules, including DNA, leading to cell death.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis and characterization of this compound. The outlined experimental protocols, along with the summarized quantitative data and visual diagrams, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable further investigation into its therapeutic potential.

Disclaimer

The experimental protocols described in this document are based on a logical synthesis of information from related literature and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The provided data are illustrative and may vary depending on experimental conditions.

Mechanism of action of dextrorotation nimorazole phosphate ester

An In-Depth Technical Guide to the Mechanism of Action of Dextrorotation Nimorazole Phosphate Ester

This compound is a prodrug of nimorazole, a 2-nitroimidazole compound that functions as a hypoxic radiosensitizer. Its primary application is in oncology, specifically to enhance the efficacy of radiation therapy in solid tumors characterized by regions of low oxygen (hypoxia). This document provides a detailed overview of its mechanism of action, supported by experimental evidence.

Introduction: The Challenge of Tumor Hypoxia

Tumor hypoxia is a common feature of solid tumors and a significant factor in resistance to radiation therapy.[1] Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor cells diminishes the DNA-damaging effects of ionizing radiation. Hypoxia-activated prodrugs, such as nimorazole, are designed to be selectively activated in these low-oxygen environments, thereby targeting the most radioresistant cell populations.[2][3]

From Prodrug to Active Agent: Bioreductive Activation

This compound is designed for improved pharmacological properties, such as enhanced solubility. In the physiological environment, it is metabolized to its active form, nimorazole. The core of nimorazole's mechanism of action lies in its bioreductive activation under hypoxic conditions.[3]

Under normal oxygen levels (normoxia), the nitro group of nimorazole undergoes a one-electron reduction by cellular reductases. In the presence of oxygen, this electron is transferred to oxygen, regenerating the parent compound in a futile cycle. However, in the absence of sufficient oxygen (hypoxia), the reduction proceeds, leading to the formation of highly reactive intermediates.[1] This selective activation in hypoxic cells minimizes damage to well-oxygenated, healthy tissues.[1]

Experimental Protocol: Measuring Hypoxia-Selective Activation

A common method to assess the hypoxia-selective activation of nimorazole is through in vitro cell culture experiments comparing its cytotoxicity under normoxic and hypoxic conditions.

-

Cell Culture: Cancer cell lines (e.g., head and neck squamous cell carcinoma) are cultured in standard conditions.

-

Hypoxic Conditions: For hypoxic treatment groups, cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balanced with N₂).

-

Drug Treatment: Cells in both normoxic and hypoxic conditions are treated with varying concentrations of nimorazole.

-

Viability Assay: After a set incubation period (e.g., 24-48 hours), cell viability is assessed using an MTT or similar colorimetric assay, or a clonogenic survival assay for long-term effects.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both conditions. A significantly lower IC50 under hypoxia indicates selective activation.

The Active Metabolites and DNA Damage

The reduction of nimorazole under hypoxia generates several reactive species, including the protonated one-electron nitro radical anion and nitroso intermediates.[4][5] These reactive metabolites are the primary effectors of cytotoxicity and radiosensitization.

These reactive species can directly interact with DNA, causing various forms of damage, including single- and double-strand breaks.[1][5] When combined with radiation therapy, the DNA damage induced by the radiation is amplified by these chemically reactive molecules, leading to enhanced tumor cell killing.[1] The efficiency of DNA damage has been shown to be dependent on the rate of drug reduction.[4]

Experimental Protocol: Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

-

Cell Treatment: Cells are treated with nimorazole and/or radiation under hypoxic or normoxic conditions.

-

Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA-containing nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Modulation of Cellular Pathways

Beyond direct DNA damage, the reactive intermediates of nimorazole can influence cellular metabolism and signaling pathways.[1] By creating oxidative stress and interacting with cellular macromolecules, nimorazole can interfere with DNA repair mechanisms and promote apoptotic cell death.[1] This multi-faceted mechanism contributes to its overall radiosensitizing effect.

Clinical Efficacy and Quantitative Data

Clinical trials have investigated the efficacy of nimorazole in combination with radiotherapy, particularly in head and neck squamous cell carcinoma (HNSCC).

| Study/Trial | Patient Population | Treatment Arms | Key Findings | Reference |

| DAHANCA 5-85 | Supraglottic larynx and pharynx carcinoma | Radiotherapy + Nimorazole vs. Radiotherapy + Placebo | 5-year loco-regional control: 49% (Nimorazole) vs. 33% (Placebo) | [6] |

| IAEA-HypoX | HNSCC | Accelerated Radiotherapy + Nimorazole vs. Accelerated Radiotherapy alone | 18-month loco-regional failure rate: 33% (Nimorazole) vs. 51% (Control) | [7] |

| NIMRAD | HNSCC (older/less fit patients) | IMRT + Nimorazole vs. IMRT + Placebo | No significant improvement in locoregional control or overall survival. | [8] |

Note: The results from clinical trials can vary based on patient population, tumor characteristics, and treatment protocols.

Summary of Mechanism

The mechanism of action of this compound can be summarized in a multi-step process that culminates in enhanced radiosensitivity of hypoxic tumor cells.

Conclusion

This compound, through its active form nimorazole, represents a targeted approach to overcoming hypoxia-induced radioresistance. Its mechanism is centered on hypoxia-selective bioreductive activation, leading to the formation of DNA-damaging reactive intermediates that amplify the effects of radiation therapy. While clinical results have been promising in certain patient populations, further research is needed to identify predictive biomarkers to optimize its use in personalized cancer therapy.

References

- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 2. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Nimorazole used for? [synapse.patsnap.com]

- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IAEA-HypoX. A randomized multicenter study of the hypoxic radiosensitizer nimorazole concomitant with accelerated radiotherapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized Phase 3 Trial of the Hypoxia Modifier Nimorazole Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Dextrorotation Nimorazole Phosphate Ester: A Technical Overview of a Putative Prodrug

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific pharmacokinetics and pharmacodynamics of dextrorotation nimorazole phosphate ester (CAS 1124347-33-6) is limited. This document synthesizes information on the parent compound, nimorazole, and general principles of phosphate ester prodrugs to provide a likely profile for this agent. The information herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is identified as an anti-anaerobic and anti-parasitic agent.[1][2] It is believed to be a prodrug of dextrorotatory nimorazole, a fourth-generation nitroimidazole derivative.[1] The phosphate ester moiety is likely designed to enhance the solubility and bioavailability of the active nimorazole compound.

Nimorazole, the parent compound, is a 5-nitroimidazole that has been investigated for its radiosensitizing properties in hypoxic tumors, particularly in head and neck cancers.[3][4] Like other nitroimidazoles, its mechanism of action is contingent on the low-oxygen environment characteristic of many solid tumors.[3][5]

Pharmacodynamics: The Anticipated Mechanism of Action

The pharmacodynamic activity of this compound is expected to be mediated by its active metabolite, dextrorotatory nimorazole. The general mechanism for 5-nitroimidazoles involves bioreductive activation within hypoxic cells.[3][5]

-

Hypoxia-Specific Activation: In low-oxygen environments, the nitro group of nimorazole is reduced by cellular reductases.[5]

-

Generation of Reactive Species: This reduction process forms reactive nitroso radicals.

-

DNA Damage: These highly reactive intermediates can induce damage to microbial or tumor cell DNA, leading to cytotoxicity and sensitization to radiation therapy.[5]

This hypoxia-specific activation provides a targeted approach, concentrating the cytotoxic effects within the desired tumor microenvironment while sparing well-oxygenated healthy tissues.[3]

Caption: Hypothesized mechanism of action for this compound.

Pharmacokinetics: A Profile Based on the Parent Compound and Prodrug Strategy

Specific pharmacokinetic data for this compound is not publicly available. The following sections outline the expected pharmacokinetic profile based on studies of nimorazole and the known behavior of phosphate ester prodrugs.

Absorption

As a phosphate ester prodrug, this compound is likely designed for improved aqueous solubility, potentially allowing for parenteral administration or enhanced oral absorption compared to the parent compound. Following administration, the phosphate group is expected to be cleaved by phosphatases, which are abundant in the body, to release the active dextrorotatory nimorazole.[6]

Studies on oral nimorazole have shown rapid absorption, with peak plasma levels reached approximately 90 minutes after ingestion.[7] A linear relationship between the administered dose and the peak plasma concentration has been observed for nimorazole.[8][9]

Distribution

The distribution of the active nimorazole is a critical factor in its efficacy as a radiosensitizer. Studies in patients have shown that nimorazole penetrates tumor tissue, with tumor-to-plasma concentration ratios ranging from 0.8 to 1.3.[8][9] This indicates that the active drug can effectively reach its target site.

Metabolism

The primary metabolic step for this compound is the enzymatic cleavage of the phosphate group to yield the active dextrorotatory nimorazole. The subsequent metabolism of nimorazole itself has not been extensively detailed in the available literature.

Excretion

The elimination half-life of the parent nimorazole has been reported to be approximately 3.1 hours.[8][9] The route of excretion for nimorazole and its metabolites has not been fully characterized in the reviewed literature.

Quantitative Pharmacokinetic Data (Nimorazole)

The following table summarizes the available pharmacokinetic parameters for the parent compound, nimorazole. No specific data for the this compound is available.

| Parameter | Value | Species | Route of Administration | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~90 minutes | Human | Oral | [7] |

| Elimination Half-life (t½) | 3.1 hours (mean) | Human | Oral | [8][9] |

| Tumor/Plasma Ratio | 0.8 - 1.3 | Human | Oral | [8][9] |

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available in the public domain. However, a general workflow for evaluating a novel prodrug of this nature would likely involve the following stages.

Caption: A generalized experimental workflow for the preclinical development of a radiosensitizing prodrug.

In Vitro Studies

-

Physicochemical Characterization: Determination of aqueous solubility, pKa, and logP.

-

Stability Studies: Assessment of stability in physiological buffers, plasma, and simulated gastric and intestinal fluids.

-

Prodrug Conversion: Incubation with relevant enzymes (e.g., alkaline phosphatase) or tissue homogenates (e.g., liver, intestine) to monitor the conversion of the phosphate ester to the active nimorazole. Analysis would typically be performed using HPLC or LC-MS/MS.

-

In Vitro Efficacy: Evaluation of the radiosensitizing effects of the compound in cancer cell lines under hypoxic and normoxic conditions. This could involve clonogenic survival assays or measurement of DNA damage markers.

In Vivo Pharmacokinetic Studies

-

Animal Models: Typically conducted in rodents (mice or rats).

-

Dosing: Administration of the this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Serial blood sampling, as well as collection of tumor and other tissues at various time points.

-

Bioanalysis: Development and validation of a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both the prodrug and the active nimorazole in biological matrices.

-

Parameter Calculation: Determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

In Vivo Pharmacodynamic and Efficacy Studies

-

Tumor Models: Use of human tumor xenografts in immunocompromised mice.

-

Treatment Regimen: Administration of the prodrug in combination with a fractionated radiotherapy schedule.

-

Efficacy Endpoints: Monitoring of tumor growth delay, tumor regression, and survival.

-

Biomarker Analysis: Assessment of target engagement and mechanism of action in tumor tissue, such as measurement of hypoxia markers and DNA damage.

Conclusion

This compound is a putative prodrug of the radiosensitizing agent, nimorazole. While specific data on this compound is scarce in the public domain, its chemical structure suggests a strategy to improve the pharmaceutical properties of the active nimorazole molecule. Based on the known mechanism of nimorazole, the phosphate ester is expected to release its active component, which then selectively targets hypoxic cells to enhance the efficacy of radiation therapy. Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this specific agent and to confirm its therapeutic potential.

References

- 1. Studies of the pharmacokinetic properties of nimorazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdri.res.in [cdri.res.in]

- 3. WO2014075692A1 - Dispersible tablet - Google Patents [patents.google.com]

- 4. pure.au.dk [pure.au.dk]

- 5. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2013019169A1 - Phosphate prodrugs - Google Patents [patents.google.com]

- 7. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]

- 9. file.medchemexpress.com [file.medchemexpress.com]

In vitro cytotoxicity of dextrorotation nimorazole phosphate ester

An in-depth review of the currently available scientific literature reveals a notable absence of specific studies on the in vitro cytotoxicity of dextrorotation nimorazole phosphate ester . While the broader compound, nimorazole, is well-documented as a radiosensitizer in cancer therapy, particularly for hypoxic tumors, specific cytotoxic data for its dextrorotatory phosphate ester is not present in the reviewed literature.

The available research on nimorazole primarily focuses on its mechanism of action as an oxygen mimetic, which enhances the efficacy of radiotherapy in hypoxic cancer cells. Clinical studies have evaluated its safety and efficacy in patients with head and neck squamous cell carcinoma, with side effects such as nausea and vomiting being the most commonly reported toxicities. However, these studies do not provide the specific in vitro cytotoxicity data, such as IC50 values on various cell lines, that would be necessary for a detailed technical guide.

Similarly, while there is research on the synthesis and biological evaluation of various imidazole derivatives for potential antimicrobial and anticancer activities, these studies do not specifically investigate this compound.

Future Research Directions

The lack of available data highlights a clear gap in the scientific literature. Future research efforts could be directed towards:

-

Synthesis and Characterization: Detailed synthesis and structural characterization of this compound.

-

In Vitro Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a panel of cancer cell lines, including those known to exhibit hypoxia. This would involve determining key parameters such as IC50 values.

-

Mechanism of Action Studies: Investigating the specific cellular and molecular mechanisms through which this compound might exert cytotoxic effects, independent of its radiosensitizing properties.

-

Comparative Studies: Comparing the cytotoxic profile of the dextrorotatory isomer with the racemic mixture and the parent nimorazole compound to understand the role of stereochemistry in its biological activity.

Experimental Workflow for Future Cytotoxicity Studies

Should such research be undertaken, a potential experimental workflow could be as follows:

Caption: Proposed experimental workflow for determining the in vitro cytotoxicity of a novel compound.

Due to the absence of specific data on the in vitro cytotoxicity of this compound, it is not possible to provide quantitative data tables or detailed signaling pathway diagrams as requested. The information presented here is based on the broader context of nimorazole and general principles of cytotoxicity testing. Further empirical studies are required to elucidate the specific cytotoxic properties of this compound.

Dextrorotation Nimorazole Phosphate Ester: A Technical Overview of its Anti-Parasitic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorotation nimorazole phosphate ester is identified as a fourth-generation nitroimidazole derivative, a class of compounds well-established for their efficacy against anaerobic bacteria and protozoan parasites.[1] This document aims to provide a comprehensive technical guide on the anti-parasitic activity of this specific compound. However, it is critical to note at the outset that detailed, publicly available scientific literature containing specific quantitative efficacy data, in-depth experimental protocols, and elucidated mechanisms of action for this compound is exceptionally scarce. Consequently, this guide will draw upon the known characteristics of the parent compound, nimorazole, and the broader class of 5-nitroimidazoles to infer its potential anti-parasitic profile, while clearly indicating the absence of specific data for the dextrorotatory phosphate ester form.

Chemical and Physical Properties

While specific data for the phosphate ester is limited, general properties can be inferred. The phosphate ester functional group is often employed in drug development to enhance aqueous solubility and potentially alter pharmacokinetic properties compared to the parent molecule.

| Property | Information |

| Chemical Name | This compound |

| CAS Number | 1124347-33-6 |

| Chemical Class | 5-Nitroimidazole derivative |

| General Description | An anti-anaerobic and anti-parasitic agent.[1][2][3][4] |

Potential Anti-Parasitic Activity (Inferred)

While no specific in vitro or in vivo anti-parasitic data for this compound was found in publicly accessible literature, its classification as a nitroimidazole allows for informed postulation of its likely targets. Nitroimidazoles, such as metronidazole and tinidazole, are the cornerstone of treatment for infections caused by anaerobic protozoa.

Likely Target Organisms:

-

Trichomonas vaginalis: A common sexually transmitted protozoan parasite.

-

Giardia lamblia (syn. G. intestinalis, G. duodenalis): An intestinal parasite causing giardiasis.

-

Entamoeba histolytica: The causative agent of amoebiasis.

Studies on various nitroimidazole derivatives have demonstrated potent activity against these parasites, including metronidazole-resistant strains of G. lamblia and T. vaginalis.[5][6][7]

Postulated Mechanism of Action

The anti-parasitic activity of 5-nitroimidazoles is a well-understood process involving the chemical reduction of the nitro group within the anaerobic parasite. This process is selective for anaerobic organisms due to their unique metabolic pathways.

Caption: Postulated mechanism of action for nitroimidazole anti-parasitics.

Detailed Steps of the Proposed Mechanism:

-

Cellular Uptake: The unionized nimorazole prodrug passively diffuses into the anaerobic parasite.

-

Reductive Activation: Inside the parasite, low-redox-potential electron transport proteins, such as ferredoxin, which are characteristic of anaerobic metabolism, donate electrons to the nitro group of the nimorazole molecule. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

-

Formation of Cytotoxic Radicals: This reduction process forms a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.

-

DNA Damage: These reactive species interact with the parasite's DNA, causing strand breakage and destabilization of the helical structure. This disruption of DNA replication and repair ultimately leads to cell death.

This mechanism of action is highly specific to anaerobic organisms because the reductive activation of the nitro group is dependent on the low intracellular oxygen concentrations and the presence of specific enzymes and electron transport proteins found in these parasites.

Pharmacokinetics (Based on Nimorazole)

Pharmacokinetic data for this compound is not publicly available. However, studies on the parent compound, nimorazole, when used as a hypoxic radiosensitizer, provide some insights.

Studies in humans receiving single oral doses of nimorazole showed rapid absorption with a mean elimination half-life of approximately 3.1 hours.[8][9] A linear relationship was observed between the administered dose and the peak plasma concentration.[8][9] The introduction of a phosphate ester group may alter these parameters, potentially improving bioavailability or modifying the half-life.

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, a standard workflow for in vitro anti-parasitic drug screening can be outlined.

Caption: Generalized workflow for in vitro anti-parasitic screening.

Methodology for a Hypothetical In Vitro Assay against Trichomonas vaginalis

-

Parasite Culture: Axenic cultures of T. vaginalis (e.g., ATCC strains) would be maintained in a suitable medium, such as Diamond's TYM medium, supplemented with serum at 37°C.

-

Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions would then be prepared in the culture medium.

-

Incubation: Trophozoites in the logarithmic growth phase would be harvested and their concentration adjusted. A standardized number of parasites would be added to 96-well microtiter plates containing the various concentrations of the test compound. Positive (e.g., metronidazole) and negative (vehicle control) controls would be included. The plates would be incubated anaerobically or microaerophilically at 37°C for a defined period (e.g., 24 or 48 hours).

-

Viability Assessment: Parasite viability would be determined using methods such as:

-

Microscopy: Counting motile trophozoites using a hemocytometer.

-

Metabolic Assays: Using viability indicators like resazurin or MTS, where a color change corresponds to metabolic activity.

-

-

Data Analysis: The results would be expressed as the percentage of parasite inhibition compared to the negative control. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Toxicity

No specific toxicity data for this compound was found. The parent compound, nimorazole, is generally considered to be less toxic than other 2-nitroimidazole compounds like misonidazole.[10] A Material Safety Data Sheet (MSDS) for this compound indicates it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11]

Conclusion and Future Directions

This compound belongs to a potent class of anti-parasitic compounds. Based on the established mechanism of action of 5-nitroimidazoles, it is highly probable that this compound is effective against a range of anaerobic protozoan parasites through reductive activation and subsequent DNA damage. However, the lack of publicly available, peer-reviewed data on its specific efficacy, pharmacokinetics, and toxicity makes a definitive assessment challenging.

For drug development professionals and researchers, the following steps would be crucial to fully characterize this compound:

-

In Vitro Efficacy Studies: Generation of IC50/EC50 values against a panel of relevant parasites, including drug-resistant strains.

-

Mechanism of Action Studies: Confirmation of the reductive activation pathway and its effects on parasite DNA and cellular morphology.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation in relevant animal models of parasitic disease to determine its efficacy, bioavailability, distribution, metabolism, and excretion.

-

Toxicity and Safety Pharmacology: Comprehensive studies to establish a safety profile.

The synthesis and evaluation of this and other nimorazole derivatives could lead to the development of new and improved therapies for parasitic infections.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 1124347-33-6|DC Chemicals [dcchemicals.com]

- 4. This compound TFA Supplier | CAS | AOBIOUS [aobious.com]

- 5. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of the pharmacokinetic properties of nimorazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound|1124347-33-6|MSDS [dcchemicals.com]

- 12. mdpi.com [mdpi.com]

Dextrorotation Nimorazole Phosphate Ester: A Targeted Approach to the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment, characterized by regions of severe oxygen deprivation known as hypoxia, presents a significant challenge to the efficacy of conventional cancer therapies such as radiotherapy and chemotherapy. Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant tumor cells. Nimorazole, a 5-nitroimidazole compound, has demonstrated clinical efficacy as a hypoxic cell radiosensitizer.[1][2] This technical guide explores the potential of dextrorotation nimorazole phosphate ester, a phosphate ester prodrug of nimorazole, for enhanced targeting of the tumor microenvironment. While specific preclinical and clinical data for the dextrorotatory phosphate ester in oncology are not extensively available in the public domain, this document synthesizes the known mechanisms of nimorazole, the rationale for phosphate ester prodrugs, and relevant experimental data for the parent compound to provide a comprehensive overview for research and development professionals.

Introduction: The Challenge of Tumor Hypoxia

Solid tumors frequently outgrow their vascular supply, leading to the formation of hypoxic regions where oxygen levels are significantly lower than in healthy tissues.[3] This hypoxic state contributes to tumor progression, metastasis, and resistance to therapy.[3] Hypoxic cells are notoriously resistant to radiation therapy, as oxygen is required to "fix" radiation-induced DNA damage.[3] Moreover, the altered metabolism and signaling pathways in hypoxic cells can reduce the effectiveness of many chemotherapeutic agents.

Hypoxia-activated prodrugs are designed to overcome this challenge. These compounds are typically inactive in well-oxygenated tissues but undergo enzymatic reduction in the hypoxic environment of tumors, leading to their activation and the release of a cytotoxic agent.[3] This targeted activation minimizes systemic toxicity and enhances the therapeutic index.

Nimorazole and its Phosphate Ester Prodrug

Nimorazole is a 5-nitroimidazole derivative that has been clinically investigated as a hypoxic radiosensitizer, particularly in head and neck cancers.[1] Its mechanism of action relies on its selective reduction in hypoxic cells to form reactive intermediates that enhance radiation-induced DNA damage.[3]

The use of a phosphate ester derivative, such as this compound, is a common prodrug strategy to improve the aqueous solubility and pharmacokinetic properties of a parent drug. The phosphate group is typically cleaved by endogenous phosphatases, which can be enriched in the tumor microenvironment, to release the active nimorazole.

Chemical Information:

| Compound | CAS Number | Molecular Formula |

| This compound | 1124347-33-6 | C11H19N4O7P |

Mechanism of Action: Targeting the Hypoxic Niche

The proposed mechanism of action for this compound involves a two-step process:

-

Enzymatic Cleavage: In the tumor microenvironment, extracellular or intracellular phosphatases cleave the phosphate group from the prodrug, releasing the active nimorazole.

-

Hypoxic Activation: The released nimorazole, a 5-nitroimidazole, undergoes a one-electron reduction selectively in hypoxic cells by nitroreductase enzymes. In the presence of oxygen, this reduction is reversible. However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitro radical anions and other cytotoxic species. These reactive intermediates can cause cellular damage through various mechanisms, including:

-

DNA Damage: Covalent binding to DNA and induction of strand breaks, sensitizing the cells to radiation.

-

Protein Adducts: Formation of adducts with cellular proteins, disrupting their function.

-

Oxidative Stress: Generation of reactive oxygen species (ROS), further contributing to cellular damage.

-

Quantitative Data (Based on Nimorazole)

The following tables summarize key quantitative data for the parent compound, nimorazole, from preclinical studies. This data provides a benchmark for the expected activity of its phosphate ester prodrug.

Table 1: In Vitro Radiosensitizing Effect of Nimorazole

| Cell Line | Condition | Drug Concentration (mM) | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |

| SCCVII | Hypoxic | 1 | 1.45 | [4] |

| SCCVII | Hypoxic | 0.5 | 1.40 | [4] |

| SCCVII | Aerobic | 1 | No sensitizing effect | [4] |

Table 2: In Vivo Radiosensitizing Effect of Nimorazole

| Animal Model | Tumor Model | Drug | Dose (mg/kg) | Outcome | Reference |

| C3H/HeN mice | SCCVII tumors | Nimorazole | 100, 200, 400 | Significant radiosensitizing effect | [4] |

| CDF1 mice | C3H mammary carcinoma | Nimorazole | 1000 | Enhancement Ratio (ER) of 1.6 when given 30 min before radiation | [5] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel hypoxia-activated prodrugs. The following are representative protocols based on studies of nimorazole and other nitroimidazole radiosensitizers.

Synthesis of Nimorazole Phosphate Ester

A general method for the synthesis of phosphate esters from a parent alcohol involves reaction with a phosphorylating agent.

Protocol:

-

Dissolve nimorazole in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution to 0°C.

-

Add a phosphorylating agent (e.g., phosphorus oxychloride, phosphorus pentoxide) dropwise with stirring.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water or a buffered solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired nimorazole phosphate ester.

In Vitro Hypoxic Cell Radiosensitization Assay

This assay determines the ability of the compound to enhance the killing of cancer cells by radiation under hypoxic conditions.

Protocol:

-

Seed a suitable cancer cell line (e.g., SCCVII, FaDu, HCT116) in 6-well plates at an appropriate density.

-

Allow cells to attach and grow for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

-

Place the plates in a hypoxic chamber or a multi-gas incubator and expose to a hypoxic gas mixture (e.g., 95% N2, 5% CO2, <0.1% O2) for 4-6 hours. A parallel set of plates is kept under normoxic conditions.

-

Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, replace the drug-containing medium with fresh medium and incubate under normoxic conditions for 10-14 days to allow for colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group.

-

Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.

In Vivo Tumor Growth Delay Assay

This assay evaluates the efficacy of the compound in combination with radiation to delay the growth of tumors in an animal model.

Protocol:

-

Implant cancer cells (e.g., SCCVII, FaDu) subcutaneously into the flank of immunocompromised mice (e.g., nude mice, SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the animals into different treatment groups (e.g., vehicle control, compound alone, radiation alone, compound + radiation).

-

Administer the this compound (e.g., via intraperitoneal or intravenous injection) at a specified time before irradiation.

-

Locally irradiate the tumors with a single or fractionated dose of X-rays.

-

Measure the tumor volume (e.g., using calipers) every 2-3 days.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

-

The endpoint is typically the time it takes for the tumors to reach a predetermined size (e.g., 4 times the initial volume). The tumor growth delay is calculated as the difference in the median time to reach the endpoint size between the treated and control groups.

Future Directions

While the conceptual framework for this compound as a hypoxia-activated prodrug is strong, further research is imperative. Key areas for future investigation include:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to confirm its conversion to nimorazole in the tumor microenvironment.

-

Efficacy in a Broad Range of Tumor Models: Evaluation of the compound's efficacy in various preclinical cancer models, including patient-derived xenografts (PDXs), is crucial to determine its potential clinical utility.

-

Combination Therapies: Investigating the synergistic effects of this compound with other treatment modalities, such as chemotherapy and immunotherapy, could lead to more effective cancer therapies.

-

Biomarker Development: Identifying predictive biomarkers of response to nimorazole-based therapies will be essential for patient stratification in future clinical trials.

Conclusion

This compound holds promise as a next-generation hypoxia-activated prodrug that could enhance the efficacy of radiotherapy in treating solid tumors. By leveraging the established radiosensitizing properties of nimorazole and the improved pharmacokinetic profile afforded by the phosphate ester moiety, this compound has the potential to selectively target the resistant hypoxic cells within the tumor microenvironment. The experimental protocols and data presented in this guide, based on the parent compound, provide a solid foundation for the preclinical and clinical development of this and similar targeted cancer therapies. Further dedicated research is necessary to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 4. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of radiation, cyclophosphamide and nimorazole in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Dextrorotation nimorazole phosphate ester chemical properties and structure

An In-depth Technical Guide to Dextrorotation Nimorazole Phosphate Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a fourth-generation nitroimidazole derivative developed as an anti-anaerobic and anti-parasitic agent.[1][2] Structurally, it is a phosphate ester prodrug of a nimorazole analog. The nimorazole core is known for its radiosensitizing properties, which are particularly effective in hypoxic (low-oxygen) tumor environments.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, structure, and proposed mechanism of action of this compound. While specific quantitative data and detailed experimental protocols are not widely available in peer-reviewed literature, this document outlines the established scientific principles behind its function and offers standardized methodologies for its synthesis and evaluation, catering to professionals in drug development and oncology research.

Chemical Structure and Properties

This compound is a chiral molecule containing a substituted nimorazole core linked to a phosphate group. The phosphate ester moiety is a common prodrug strategy used to enhance solubility and facilitate passage across cell membranes, whereupon it is cleaved by endogenous enzymes to release the active drug.

Chemical Structure

The chemical structure is defined by the SMILES notation: CC1=NC=C(--INVALID-LINK--=O)N1C--INVALID-LINK--(O)=O)CN2CCOCC2.[2][5] The @H designation indicates a specific stereocenter, confirming the dextrorotatory nature of the compound.

Physicochemical and Handling Properties

Quantitative physicochemical data for this compound are not extensively reported in public databases. The following table summarizes available information from supplier safety data sheets and chemical catalogs.

| Property | Value | Reference(s) |

| CAS Number | 1124347-33-6 | [1][5][6] |

| Molecular Formula | C₁₁H₁₉N₄O₇P | [2] |

| Molecular Weight | 350.26 g/mol | [2] |

| Appearance | Pink to red solid | [2] |

| Solubility | DMSO: ≥ 32 mg/mL (91.36 mM) | [2][7] |

| Melting Point | Data not publicly available | [6] |

| Boiling Point | Data not publicly available | [6] |

| Optical Rotation [α]D | Data not publicly available | N/A |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [2] |

| Storage (in Solvent) | -80°C (2 years); -20°C (1 year) | [2][8] |

| Stability | Stable under recommended storage conditions. | [6][9] |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [6][9] |

Proposed Mechanism of Action

The mechanism of action for this compound is hypothesized to occur in two distinct stages: (1) initial prodrug activation via enzymatic cleavage of the phosphate ester, followed by (2) bio-reduction of the nimorazole core in hypoxic environments to induce radiosensitization.

-

Prodrug Activation: The phosphate ester group renders the molecule more hydrophilic, yet it is designed to be cleaved by intracellular or extracellular phosphatases (e.g., alkaline phosphatase). This enzymatic action releases the active drug, a hydroxyl-containing nimorazole derivative, making it available to exert its therapeutic effect.

-

Hypoxic Radiosensitization: The active nimorazole metabolite functions as a radiosensitizer. In the low-oxygen conditions characteristic of solid tumors, the nitro group of the imidazole ring undergoes enzymatic reduction.[3] This process generates highly reactive oxygen species (ROS) and other radical intermediates.[3][4] These reactive species induce significant damage to cellular macromolecules, most critically DNA, leading to an increase in lethal double-strand breaks that enhance the cytotoxic effects of concurrent radiation therapy.[3][10] This mechanism effectively "mimics" the radiosensitizing effect of oxygen, thereby overcoming the radioresistance typically associated with hypoxic tumor cells.[10]

Experimental Design and Methodologies

While specific, validated protocols for this compound are not publicly available, researchers can employ standard methodologies to synthesize, characterize, and evaluate its efficacy.

Synthesis and Characterization

A plausible synthetic route would involve the phosphorylation of a chiral alcohol precursor of the nimorazole derivative.

-

Protocol Outline: Phosphorylation

-

Starting Material: Synthesis of the chiral N-substituted nimorazole alcohol.

-

Phosphorylating Agent: Use of a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite reagent, in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Reaction: The reaction is typically conducted at low temperatures (e.g., 0°C to room temperature) to control reactivity.

-

Workup and Purification: The reaction is quenched with water or a buffer, followed by extraction. Purification is achieved via column chromatography (silica gel or reverse-phase) or preparative HPLC to isolate the final phosphate ester product.

-

-

Structural Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the core organic structure, and crucially, ³¹P NMR to verify the presence and chemical environment of the phosphate group.[11] In ³¹P NMR, organic phosphates typically show a characteristic chemical shift.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental formula.

-

Chiral HPLC: To confirm enantiomeric purity.

-

In Vitro Efficacy Evaluation

A standard workflow is necessary to determine the radiosensitizing potential and hypoxia-selectivity of the compound.

-

Protocol Outline: Clonogenic Survival Assay

-

Cell Lines: Use relevant cancer cell lines (e.g., head and neck squamous cell carcinoma, such as FaDu or SCC-61).

-

Hypoxic Conditions: Culture cells in a hypoxic chamber with low oxygen levels (e.g., <1% O₂). A parallel set of cells is cultured under normoxic conditions (21% O₂) as a control.

-

Drug Treatment: Treat cells with a dose range of the compound for a specified duration (e.g., 2-4 hours) prior to irradiation.

-

Irradiation: Irradiate cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Colony Formation: Plate the cells at low density and allow them to grow for 10-14 days to form colonies.

-

Analysis: Stain the colonies (e.g., with crystal violet), count them, and calculate the surviving fraction for each condition. The enhancement ratio can be determined by comparing the radiation dose-response curves with and without the drug.

-

-

Mechanism of Action Studies

-

DNA Damage: Use immunofluorescence staining for γ-H2AX foci, a marker for DNA double-strand breaks, to visualize and quantify the extent of DNA damage after treatment and irradiation.

-

Prodrug Cleavage: Monitor the conversion of the phosphate ester to its active metabolite in cell lysates or culture medium using LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Conclusion

This compound is a promising therapeutic agent that combines a prodrug strategy with the hypoxia-activated radiosensitizing properties of nitroimidazoles. Its design addresses the critical challenge of radioresistance in solid tumors. While detailed characterization data remains limited in the public domain, this guide provides a robust framework based on its chemical structure and the known pharmacology of its parent class. The outlined experimental methodologies offer a clear path for researchers to rigorously evaluate its potential in preclinical and clinical drug development settings.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nimorazole - Wikipedia [en.wikipedia.org]

- 5. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|CAS 1124347-33-6|DC Chemicals [dcchemicals.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound|1124347-33-6|MSDS [dcchemicals.com]

- 10. 6506-37-2 CAS MSDS (Nimorazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

Methodological & Application

High-performance liquid chromatography (HPLC) method for dextrorotation nimorazole phosphate ester analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorotation nimorazole phosphate ester is a fourth-generation nitroimidazole derivative with potent anti-anaerobic and anti-parasitic properties. As a single enantiomer, its pharmacological and toxicological profile is expected to be distinct from its corresponding levorotatory enantiomer. Therefore, the accurate determination of its enantiomeric purity is a critical aspect of quality control in drug development and manufacturing. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the chiral separation and analysis of this compound. The described protocol is designed to be a reliable tool for researchers and quality control analysts.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Levo-nimorazole phosphate ester (for method development and specificity)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

HPLC-grade ethanol (EtOH)

-

Diethylamine (DEA), analytical grade

-

Methanol, HPLC grade (for sample dissolution)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, and column thermostat.

-

UV-Vis or Diode Array Detector (DAD).

-

Chiral Stationary Phase: Polysaccharide-based columns are recommended for the separation of imidazole derivatives. A suitable column would be a Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar amylose-based chiral column (250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions

Based on typical methods for chiral separation of imidazole derivatives, the following starting conditions are proposed:

| Parameter | Recommended Condition |

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 310 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes (adjust as needed for full elution) |

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

-

Resolution Solution: To confirm the separation of enantiomers, a resolution solution can be prepared by dissolving a small amount of a racemic mixture of nimorazole phosphate ester (if available) or by spiking the dextrorotation standard with a small amount of the levorotatory enantiomer.

-

Sample Solution: Prepare the test sample by dissolving it in methanol to a nominal concentration of 1 mg/mL and then diluting with the mobile phase to a final concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables represent typical validation data expected for a robust chiral HPLC method.

Linearity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 12,500 |

| 5 | 63,000 |

| 10 | 126,000 |

| 50 | 635,000 |

| 100 | 1,270,000 |

| Correlation Coefficient (r²) | > 0.999 |

Precision

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |

| 50 | < 1.0% | < 1.5% |

| 100 | < 0.8% | < 1.2% |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 80 | 79.5 | 99.4% |

| 100 | 100.2 | 100.2% |

| 120 | 119.3 | 99.4% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Method Development Logic

Caption: Logical flow for the development of the chiral HPLC method.

Application Notes and Protocols for the Mass Spectrometric Detection of Dextrorotation Nimorazole Phosphate Ester Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimorazole, a 5-nitroimidazole compound, is recognized for its role as a hypoxic radiosensitizer in cancer therapy. Its mechanism of action is linked to the bioreductive activation of its nitro group under hypoxic conditions, leading to the formation of reactive species that enhance the efficacy of radiation treatment. The metabolism of nimorazole can lead to various derivatives, including phosphate esters. The dextrorotatory isomer of nimorazole phosphate ester is a potential metabolite of interest in pharmacokinetic and pharmacodynamic studies. Understanding the metabolic fate of nimorazole is crucial for optimizing its therapeutic use and assessing potential toxicities.

Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), stands as the primary analytical technique for the sensitive and specific quantification of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the detection and characterization of dextrorotation nimorazole phosphate ester metabolites using LC-MS/MS. Given that phosphate conjugation of xenobiotics is a relatively uncommon metabolic pathway, these protocols are based on established methods for analogous phosphate-containing metabolites and the parent drug, nimorazole.

Metabolic Pathway of Nimorazole

Nimorazole undergoes extensive metabolism in the body. Phase I reactions typically involve reduction of the nitro group and hydroxylation. Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. While glucuronidation is a common Phase II pathway for many drugs, phosphate conjugation is less frequent but can occur. The proposed metabolic pathway leading to the formation of this compound involves the enzymatic transfer of a phosphate group to a hydroxylated metabolite of nimorazole.

Caption: Proposed metabolic pathway of nimorazole to its phosphate ester metabolite.

Experimental Workflow

The general workflow for the analysis of this compound metabolites from biological samples involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General experimental workflow for metabolite analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the recovery and stability of phosphate ester metabolites. Due to their polar nature, specific extraction methods are required.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Urine

-

Sample Pre-treatment:

-

Thaw frozen plasma or urine samples on ice.

-

Centrifuge samples at 4000 rpm for 10 minutes at 4°C to pellet any precipitates.

-

To 500 µL of supernatant, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (for cleanup and concentration):

-

Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the phosphate ester metabolites with 1 mL of 5% formic acid in methanol.

-

-

Final Steps:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Enzymatic Hydrolysis for Total Metabolite Quantification (Optional)

To quantify the total amount of a specific metabolite (conjugated and unconjugated), an enzymatic hydrolysis step can be included.

-

Hydrolysis:

-

To the supernatant after protein precipitation, add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) and 50 µL of a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).

-

Incubate the mixture at 37°C for 2-4 hours.

-

Stop the reaction by adding 1 mL of ice-cold methanol.

-

-

Proceed with Solid-Phase Extraction as described in Protocol 1.

Liquid Chromatography (LC) Method

A reverse-phase C18 column is suitable for the separation of nimorazole and its metabolites.

| Parameter | Condition |

| Column | Agilent Poroshell 120, EC-C18 (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is recommended for quantification.

Hypothetical MS/MS Transitions for this compound Metabolites

-

Nimorazole (Parent Drug): m/z 227.1 → 114.0[1]

-

Hydroxylated Nimorazole: m/z 243.1 → [Product Ions to be determined]

-

This compound: m/z 323.1 → [Proposed Product Ions]

-

Loss of H3PO4: m/z 225.1

-

Phosphate-related fragment: m/z 97.0 (H2PO4-) - Note: Negative ion mode might be more sensitive for this fragment.

-

Fragments from the nimorazole core structure.

-

MS Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The following table presents a template for summarizing quantitative data from a validation study. The values provided are hypothetical and should be replaced with experimental data.

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Nimorazole | 0.5 | 500 | >0.995 | 85-115 | <15 | 88.0 - 95.3[1] |

| This compound | 1.0 | 500 | >0.99 | 85-115 | <15 | >80 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the mass spectrometric detection and quantification of this compound metabolites. Due to the limited availability of specific literature on this particular metabolite, some parameters are proposed based on the analysis of the parent drug and similar phosphate-containing compounds. It is essential to validate these methods thoroughly in the laboratory, including the synthesis of an analytical standard for the this compound metabolite to confirm MS/MS transitions and to ensure accurate quantification. This will enable researchers to conduct robust pharmacokinetic and metabolic studies, contributing to a deeper understanding of nimorazole's disposition in the body.

References

Application Notes and Protocols: Assessing Radiosensitization with Dextrorotation Nimorazole Phosphate Ester in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorotation nimorazole phosphate ester, a derivative of the 5-nitroimidazole compound nimorazole, is a promising hypoxic radiosensitizer.[1] Like its parent compound, it is designed to increase the susceptibility of hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[2] Hypoxia, a common feature of solid tumors, is a major contributor to radioresistance.[3] Nimorazole and its derivatives are bioreductive prodrugs that are selectively activated under hypoxic conditions.[1] This activation leads to the formation of reactive intermediates that mimic the radiosensitizing effects of oxygen, ultimately enhancing radiation-induced DNA damage and promoting tumor cell death.[3] These application notes provide a comprehensive overview and detailed protocols for assessing the radiosensitizing effects of this compound in a cell culture setting.

Mechanism of Action

Under hypoxic conditions, intracellular reductases convert nimorazole into a reactive radical anion.[4] This reactive species can then interact with DNA, leading to strand breaks and other lesions, thereby sensitizing the cancer cells to radiation.[1] The proposed signaling pathway for nimorazole-mediated radiosensitization under hypoxic conditions involves its reduction to a radical anion that generates reactive oxygen species (ROS). This cascade of events ultimately enhances the DNA-damaging effects of ionizing radiation, leading to increased cell death.[3]

Caption: Signaling pathway of nimorazole-mediated radiosensitization.

Quantitative Data Summary

The following tables summarize the in vitro radiosensitizing effects of nimorazole across different cancer cell lines. The Sensitizer Enhancement Ratio (SER) is a common metric used to quantify the magnitude of radiosensitization, calculated as the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

| Cell Line | Drug Concentration (mM) | Hypoxic/Anoxic Conditions | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |

| SCCVII | 0.5 | Hypoxic | 1.40 | [5] |

| SCCVII | 1.0 | Hypoxic | 1.45 | [5] |

| Cell Line | Treatment | Tumor Control Rate (%) | Reference |

| FaDu | Radiochemotherapy (RCTx) Alone | 40 | [6] |

| FaDu | RCTx + Nimorazole | 80 | [6] |

| SAS | RCTx Alone | 20 | [6] |

| SAS | RCTx + Nimorazole | 70 | [6] |

| UT-SCC-5 | RCTx Alone | 50 | [6] |

| UT-SCC-5 | RCTx + Nimorazole | 70 | [6] |

Experimental Workflow

A typical workflow for assessing the radiosensitizing potential of this compound involves a series of coordinated in vitro experiments. This workflow begins with establishing hypoxic cell culture conditions, followed by cytotoxicity and radiosensitization assays, and culminates in the mechanistic evaluation of DNA damage.

Caption: Experimental workflow for in vitro radiosensitization assessment.

Experimental Protocols

Note on this compound: Specific in vitro protocols for the this compound are not widely available in peer-reviewed literature. The following protocols are based on established methods for nimorazole and can be adapted. It is recommended to initially dissolve the this compound in DMSO to prepare a stock solution.[7]

Protocol 1: Induction and Verification of Hypoxia in Cell Culture

Objective: To create a low-oxygen environment to mimic tumor hypoxia for testing the radiosensitizing effects of this compound.

Methods:

-

Chemical Induction (using Cobalt Chloride - CoCl₂):

-

Prepare a stock solution of CoCl₂ in sterile deionized water.

-

Treat cells with an appropriate concentration of CoCl₂ (typically 100-150 µM) for a specified duration (e.g., 4-24 hours) prior to the experiment.

-

Verification: Assess the induction of hypoxia by detecting the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) using Western blotting.

-

-

Hypoxic Chamber:

-

Culture cells in gas-permeable dishes or flasks.

-

Place the cell cultures in a modular incubator chamber.

-

Flush the chamber with a gas mixture of 5% CO₂, 95% N₂ to displace oxygen.

-

Seal the chamber and place it in a standard cell culture incubator.

-

Verification: Confirm the hypoxic state by measuring the oxygen levels in the chamber or by assessing HIF-1α stabilization.

-

Protocol 2: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxicity of this compound and to establish a non-toxic concentration range for subsequent radiosensitization experiments.

Materials:

-

Selected cancer cell line

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a duration relevant to the planned radiosensitization experiment (e.g., 24 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: Clonogenic Survival Assay

Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation. This assay is the gold standard for determining cell reproductive death after treatment.

Materials:

-

Selected cancer cell line

-

6-well plates or T-25 flasks

-

This compound

-

Radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution

Procedure:

-

Prepare single-cell suspensions of the desired cancer cell line.

-

Seed a known number of cells into 6-well plates or T-25 flasks. The number of cells seeded will need to be optimized for each radiation dose to obtain a countable number of colonies.

-

Allow cells to attach for several hours.

-

Pre-treat the cells with a non-toxic concentration of this compound for a defined period (e.g., 2-4 hours) before irradiation.

-

Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the cells for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies in each well or flask.

-